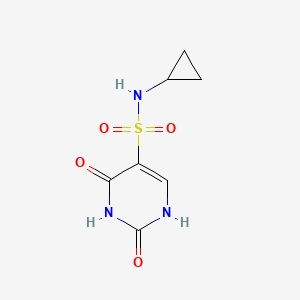
N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, also known as CP-506, is a chemical compound that belongs to the class of sulfonamide-based compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activity.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is not fully understood, but it is believed to involve the inhibition of the active site of the target enzyme. This inhibition prevents the enzyme from carrying out its normal function, leading to a disruption of the physiological process that it regulates.
Biochemical and physiological effects:
N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been shown to exhibit a number of biochemical and physiological effects in vitro and in vivo. These include the inhibition of carbonic anhydrase activity, the inhibition of metalloproteinase activity, and the inhibition of tumor cell proliferation. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is its potent inhibitory activity against a number of enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide. One area of interest is the development of new synthetic methods for the compound that could improve its solubility and other properties. Another area of interest is the identification of new target enzymes that N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide could be used to study. Finally, there is also interest in exploring the potential therapeutic applications of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide in the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide involves the reaction of cyclopropylamine with 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is then converted into N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide through a series of chemical reactions.
Applications De Recherche Scientifique
N-cyclopropyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a number of enzymes, including carbonic anhydrase and metalloproteinases. These enzymes play a critical role in a number of physiological processes, including the regulation of acid-base balance, bone remodeling, and tissue repair.
Propriétés
IUPAC Name |
N-cyclopropyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c11-6-5(3-8-7(12)9-6)15(13,14)10-4-1-2-4/h3-4,10H,1-2H2,(H2,8,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLULBRIKAWFSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-(3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6011815.png)
![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea](/img/structure/B6011834.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B6011837.png)
![4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6011845.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6011853.png)

![4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6011863.png)
![2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B6011866.png)
![2-[4-({methyl[(2-methylpyridin-4-yl)methyl]amino}methyl)phenyl]-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6011872.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)